![molecular formula C18H19N3O2S B2751996 Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1243062-99-8](/img/structure/B2751996.png)
Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, there are studies on the synthesis of related pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These compounds were synthesized using a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate .Scientific Research Applications
- Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate could play a role in quantum computing. Quantum computers leverage quantum bits (qubits) to perform complex calculations exponentially faster than classical computers. Researchers are exploring novel quantum algorithms, and this compound might contribute to their development .
Quantum Computing and Quantum Algorithms
Mechanism of Action
Target of Action
Related compounds with pyrazolo[1,5-a]pyrazin-4-yl structures have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This inhibition could potentially result in the induction of apoptosis within certain cell lines .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may impact thecell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic properties .
Result of Action
Related compounds have shown cytotoxic activities against certain cell lines, including mcf-7, hct-116, and hepg-2 . This suggests that Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate may also exhibit cytotoxic effects, potentially through the induction of apoptosis .
properties
IUPAC Name |
ethyl 2-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-23-17(22)11-24-18-16-10-15(20-21(16)8-7-19-18)14-6-5-12(2)9-13(14)3/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUVONTTGTRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate |
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